![molecular formula C24H45NO12 B12081438 N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)

N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

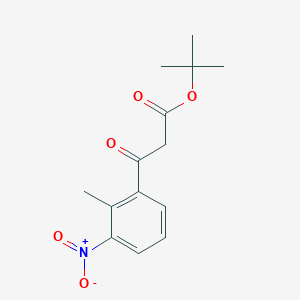

Maltobionic acid is an aldonic acid derived from the oxidation of maltose. It is a stereoisomer of lactobionic acid and has been recognized for its excellent antioxidant, metal-chelating, and moisturizing properties . Maltobionic acid is utilized in various industries, including food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltobionic acid can be synthesized through the oxidation of maltose using chemical or biological methods. One common method involves the use of quinoprotein glucose dehydrogenase from Pseudomonas taetrolens . The reaction parameters such as temperature, cell density, and cell harvest time are optimized to improve the production yield . Another method involves the use of genetically modified Escherichia coli strains that express glucose dehydrogenase and pyrroloquinoline quinone synthesis genes .

Industrial Production Methods

Industrial production of maltobionic acid often employs whole-cell biocatalysis using recombinant Pseudomonas taetrolens . This method is preferred due to its high yield and productivity. The use of high-maltose corn syrup as a substrate can further reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Maltobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of maltose to maltobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions

Common reagents used in the oxidation of maltose to maltobionic acid include quinoprotein glucose dehydrogenase and pyrroloquinoline quinone . The reaction conditions typically involve controlled temperature and pH to optimize the yield .

Major Products Formed

The primary product formed from the oxidation of maltose is maltobionic acid. Other by-products may include maltulose and 2-keto maltobionic acid .

Scientific Research Applications

Maltobionic acid has a wide range of scientific research applications:

Mechanism of Action

Maltobionic acid exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals and prevents oxidative damage.

Chelation: Maltobionic acid binds metal ions, reducing their availability for catalyzing harmful reactions.

Moisturizing: It enhances skin hydration by attracting and retaining water molecules.

Antibacterial: Maltobionic acid disrupts bacterial cell walls, leading to cell death.

Comparison with Similar Compounds

Maltobionic acid is similar to other aldobionic acids such as lactobionic acid and cellobionic acid . it has unique properties that make it suitable for specific applications:

Lactobionic Acid: Both compounds have excellent moisturizing properties, but maltobionic acid is derived from maltose, while lactobionic acid is derived from lactose.

Cellobionic Acid: This compound is derived from cellobiose and shares similar antioxidant and chelating properties with maltobionic acid.

Similar Compounds

- Lactobionic acid

- Cellobionic acid

Maltobionic acid stands out due to its unique combination of properties, making it a versatile compound for various applications.

Properties

Molecular Formula |

C24H45NO12 |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22) |

InChI Key |

NPOIXYCQKIAOPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.